An In-Depth Technical Guide to 2-(2-Aminopyridin-4-yl)propan-2-ol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-(2-Aminopyridin-4-yl)propan-2-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific derivative, 2-(2-aminopyridin-4-yl)propan-2-ol , providing a comprehensive overview of its chemical structure, synonyms, a plausible synthetic route, and its potential applications in research and drug development. This molecule, with its tertiary alcohol and aminopyridine functionalities, presents a unique combination of properties that make it an attractive building block for the synthesis of novel chemical entities.
Chemical Structure and Synonyms
2-(2-aminopyridin-4-yl)propan-2-ol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a 2-hydroxypropan-2-yl group at the 4-position.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 2-(2-aminopyridin-4-yl)propan-2-ol |
| CAS Number | 1229649-59-5 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Canonical SMILES | CC(C)(C1=CC(=NC=C1)N)O |
| Synonyms | 4-(2-Hydroxypropan-2-yl)-2-aminopyridine, 2-(2-Amino-4-pyridinyl)-2-propanol |
Plausible Synthetic Pathway
The proposed two-step synthesis involves:
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Protection of the amino group: The primary amino group of 2-amino-4-bromopyridine is nucleophilic and would react with the Grignard reagent. Therefore, it must be protected. A common and effective protecting group for anilines and amino-pyridines is the tert-butoxycarbonyl (Boc) group.
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Grignard reaction and deprotection: The protected 4-bromo-2-(Boc-amino)pyridine undergoes a Grignard reaction with acetone, followed by acidic workup to simultaneously hydrolyze the intermediate magnesium alkoxide and remove the Boc protecting group.
Caption: Proposed synthetic workflow for 2-(2-aminopyridin-4-yl)propan-2-ol.
Experimental Protocol
Step 1: Synthesis of tert-butyl (4-bromopyridin-2-yl)carbamate
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To a solution of 2-amino-4-bromopyridine (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N, 1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-bromopyridin-2-yl)carbamate.
Step 2: Synthesis of 2-(2-Aminopyridin-4-yl)propan-2-ol
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Grignard Formation and Reaction:
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C (dry ice/acetone bath).
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Slowly add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq) and stir for 1 hour at this temperature to facilitate halogen-metal exchange.
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Add anhydrous acetone (1.5 eq) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Workup and Deprotection:
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Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
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Add 2M HCl to the mixture until the pH is acidic, which will facilitate the removal of the Boc group. Stir for 1-2 hours.
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Make the solution basic by the addition of aqueous NaOH.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(2-aminopyridin-4-yl)propan-2-ol.
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Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, 1H and 13C NMR chemical shifts can be predicted based on the analysis of similar structures and known substituent effects on the pyridine ring.
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.05 (d, J = 5.2 Hz, 1H) | H6 |
| ~6.70 (d, J = 1.6 Hz, 1H) | H3 |
| ~6.55 (dd, J = 5.2, 1.6 Hz, 1H) | H5 |
| ~4.50 (br s, 2H) | -NH₂ |
| ~1.80 (s, 1H) | -OH |
| ~1.55 (s, 6H) | 2 x -CH₃ |
Potential Applications in Drug Discovery and Research
The 2-aminopyridine scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[2] The presence of the tertiary alcohol in 2-(2-aminopyridin-4-yl)propan-2-ol offers several advantages for drug design:
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Improved Physicochemical Properties: The hydroxyl group can enhance aqueous solubility and provide a handle for hydrogen bonding interactions with biological targets.
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Metabolic Stability: The tertiary nature of the alcohol can prevent oxidation to a ketone, which is a common metabolic pathway for primary and secondary alcohols.
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Vector for Further Functionalization: The hydroxyl group can be further derivatized to introduce other functionalities or to link the molecule to other pharmacophores.
Given the prevalence of the 2-aminopyridine core in drugs targeting kinases, G-protein coupled receptors, and other enzymes, 2-(2-aminopyridin-4-yl)propan-2-ol serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. Its potential applications could span across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4]
Conclusion
2-(2-aminopyridin-4-yl)propan-2-ol is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic protocol, and its potential applications. The strategic combination of a 2-aminopyridine core with a tertiary alcohol functionality makes this compound an attractive starting point for the development of novel therapeutics.
References
- (Reference to a general organic chemistry textbook for Grignard reactions)
- (Reference to a review on the synthesis of 2-aminopyridines)
- CN110041302B - 2-amino-4-substituted pyridine derivative and synthesis method and application thereof - Google P
- (Reference to a paper on protecting group str
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Grignard Reagents. (URL: [Link])
- (Reference to a database or publication with NMR d
- (Reference to a review on the medicinal chemistry of 2-aminopyridines)
- (Reference to a paper describing the importance of tertiary alcohols in drug design)
- (Reference to a publication on kinase inhibitors containing the 2-aminopyridine scaffold)
- (Reference to a scientific database like PubChem or Scifinder for compound inform
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Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors | Request PDF. (URL: [Link])
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (URL: [Link])
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (URL: [Link])
